molecular formula C34H38O11P2 B561759 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) CAS No. 1246812-10-1

2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate)

Cat. No.: B561759
CAS No.: 1246812-10-1
M. Wt: 684.615
InChI Key: WDFLDGLHRHVJCE-UYHYCKRPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) involves the phosphorylation of 2,5-Anhydro-D-glucitol. The reaction typically uses dibenzyl phosphate as the phosphorylating agent. The reaction conditions often include the use of solvents like dichloromethane and ethyl acetate, and the product is stored at -20°C . Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality .

Chemical Reactions Analysis

2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) is its inhibition of alpha-glucosidase, an enzyme responsible for breaking down carbohydrates into glucose. By inhibiting this enzyme, the compound reduces the production of glucose, thereby helping to control blood sugar levels in diabetic patients. This inhibition also contributes to its anti-inflammatory and antioxidant properties, making it beneficial for managing diabetic complications.

Comparison with Similar Compounds

2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) can be compared with other similar compounds such as:

The uniqueness of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) lies in its dual role as an alpha-glucosidase inhibitor and its potential therapeutic benefits for diabetes management.

Properties

IUPAC Name

dibenzyl [(2S,3R,5R)-5-[bis(phenylmethoxy)phosphoryloxymethyl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38O11P2/c35-33-31(25-43-46(37,39-21-27-13-5-1-6-14-27)40-22-28-15-7-2-8-16-28)45-32(34(33)36)26-44-47(38,41-23-29-17-9-3-10-18-29)42-24-30-19-11-4-12-20-30/h1-20,31-36H,21-26H2/t31-,32+,33-,34?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFLDGLHRHVJCE-UYHYCKRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(OCC2C(C(C(O2)COP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COP(=O)(OC[C@H]2[C@@H](C([C@H](O2)COP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.